N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide
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Overview
Description
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C11H10Cl2N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyanoacetohydrazide moiety and a dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanoacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-Aminophenyl)ethylidene]-2-(2,4-dichlorophenoxy)propanehydrazide
- N’-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]oxamide
Uniqueness
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10Cl2N4O2 |
---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5H,3,6H2,(H2,15,16)(H,17,18) |
InChI Key |
ZYSDGANSVGSXOG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC(=O)CC#N)/N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)CC#N)N |
Origin of Product |
United States |
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